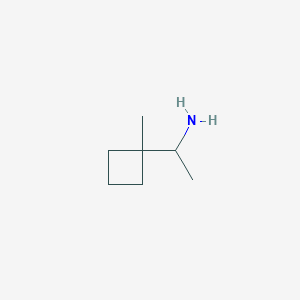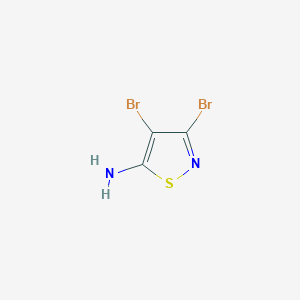![molecular formula C13H9N7 B11736104 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11736104.png)
3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a complex organic compound that features a quinoline moiety, a tetrazole ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the quinoline derivative, followed by the introduction of the tetrazole ring and the nitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures may share some chemical and biological properties.
Tetrazole-containing compounds: These compounds often exhibit unique reactivity and stability, making them useful in various applications.
Nitrile-containing compounds:
Uniqueness
3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is unique due to its combination of a quinoline moiety, a tetrazole ring, and a nitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H9N7 |
|---|---|
Peso molecular |
263.26 g/mol |
Nombre IUPAC |
3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C13H9N7/c14-7-10(13-17-19-20-18-13)8-16-11-5-1-3-9-4-2-6-15-12(9)11/h1-6,8,16H,(H,17,18,19,20) |
Clave InChI |
CGHUADFJAKJZGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NC=C(C#N)C3=NNN=N3)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736021.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736034.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11736048.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11736053.png)
![ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B11736072.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11736085.png)
![5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11736091.png)

![butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736111.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11736112.png)
![N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B11736113.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736122.png)
![2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11736126.png)
